molecular formula C27H32N4O9 B13442040 Tigecycline Pentacyclic Analog, Technical Grade

Tigecycline Pentacyclic Analog, Technical Grade

Cat. No.: B13442040
M. Wt: 556.6 g/mol
InChI Key: FBVQSWIWHMQLGD-UHFFFAOYSA-N
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Description

Tigecycline Pentacyclic Analog, Technical Grade, is a derivative of tigecycline, a glycylcycline class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against multidrug-resistant Gram-positive and Gram-negative pathogens

Preparation Methods

The synthesis of Tigecycline Pentacyclic Analog involves several steps, starting from minocycline. The key modification is the addition of a glycyclamide moiety to the 9-position of minocycline, which enhances its antibacterial properties . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations. Industrial production methods are similar but scaled up to meet the demand for research and development purposes .

Chemical Reactions Analysis

Tigecycline Pentacyclic Analog undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Tigecycline Pentacyclic Analog has a wide range of scientific research applications:

Comparison with Similar Compounds

Tigecycline Pentacyclic Analog is unique among glycylcycline antibiotics due to its enhanced activity against multidrug-resistant pathogens. Similar compounds include:

Tigecycline Pentacyclic Analog stands out due to its ability to overcome resistance mechanisms that limit the effectiveness of other tetracyclines.

Properties

Molecular Formula

C27H32N4O9

Molecular Weight

556.6 g/mol

IUPAC Name

15-[[2-(tert-butylamino)acetyl]amino]-13-(dimethylamino)-3,6,7,16-tetrahydroxy-2,4,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-5,12,14,16-tetraene-5-carboxamide

InChI

InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)

InChI Key

FBVQSWIWHMQLGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C5(C3(C(=O)C2=C1O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)N(C)C

Origin of Product

United States

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